MRT68921 -

MRT68921

Catalog Number: EVT-275564
CAS Number:
Molecular Formula: C25H34N6O
Molecular Weight: 434.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MRT68921 is a potent, selective, and ATP-competitive inhibitor of Unc-51-like kinase 1 (ULK1) and ULK2, two serine/threonine protein kinases that play a crucial role in the initiation of autophagy. [] These kinases are considered attractive therapeutic targets due to their involvement in various cellular processes, including cell survival, growth, and differentiation. MRT68921 acts by competing with ATP for binding to the kinase domain of ULK1/2, effectively inhibiting their activity. This compound has been widely used as a valuable tool in scientific research to investigate the role of ULK1/2 and autophagy in various physiological and pathological conditions.

SBI-0206965

Compound Description: SBI-0206965 is a potent and selective small-molecule inhibitor of Unc-51 Like Autophagy Activating Kinase 1 (ULK1), a key regulator of autophagy. Similar to MRT68921, it has been investigated for its potential anti-tumor activities in various cancers. []

MRT67307

Compound Description: MRT67307 is another small-molecule inhibitor that specifically targets ULK1 and ULK2, which are essential for the initial stages of autophagy. Studies have demonstrated its ability to block autophagy in cells, making it a valuable tool for investigating the role of autophagy in various cellular processes and diseases. []

Chloroquine

Compound Description: Chloroquine is a well-known antimalarial drug that also exhibits autophagy-inhibiting properties. It acts by blocking the fusion of autophagosomes with lysosomes, thereby preventing the degradation of autophagic cargo. [, , , ]

Relevance: Chloroquine serves as a valuable tool for studying the impact of disrupting the later stages of autophagy, especially in comparison to MRT68921, which targets the early stages by inhibiting ULK1/2. Combining these two compounds allows researchers to dissect the specific roles of different stages of autophagy in various cellular processes. For instance, in leukemia research, combining chloroquine with MRT68921 has revealed synergistic cytotoxic effects, suggesting potential benefits of targeting multiple stages of autophagy in cancer therapy. []

Bafilomycin A1

Compound Description: Bafilomycin A1 is a macrolide antibiotic that also acts as an autophagy inhibitor by preventing the fusion of autophagosomes with lysosomes. Similar to chloroquine, it disrupts the final degradation step of autophagy. [, ]

Relevance: Bafilomycin A1 provides another tool for inhibiting the late stages of autophagy, offering insights into the distinct roles of different autophagy stages when compared to the effects of MRT68921 on early autophagy. Researchers can leverage the combination of bafilomycin A1 and MRT68921 to unravel the dynamic interplay between early and late autophagy events. For example, studies have shown that bafilomycin A1 can enhance the anti-leukemia effects of MRT68921, underscoring the potential of targeting both early and late autophagy for therapeutic benefit. []

Rapamycin

Compound Description: Rapamycin is an immunosuppressant drug known to induce autophagy by inhibiting the mechanistic target of rapamycin complex 1 (mTORC1), a negative regulator of autophagy. [, ]

Relevance: Rapamycin's ability to induce autophagy contrasts with MRT68921's inhibitory effect, making it a valuable tool for studying the opposing roles of autophagy modulation in various contexts. For instance, in stroke models, rapamycin has shown promise in preventing microglial phagocytosis dysfunction, which is exacerbated by MRT68921, highlighting the complex interplay between autophagy and phagocytosis in different disease settings. []

3-Methyladenine (3-MA)

Compound Description: 3-Methyladenine (3-MA) is a widely used autophagy inhibitor that primarily targets the early stages of autophagy by blocking the activity of class III phosphatidylinositol 3-kinases (PI3Ks). [, ]

Overview

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide is a complex organic compound with significant pharmacological potential. It is classified under the category of aromatic amines and is known for its role as an inhibitor of specific protein kinases, particularly in the context of inflammatory responses. The compound is identified by its CAS number 1190378-57-4 and has garnered attention for its potential applications in therapeutic settings, especially concerning inflammatory diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide can be approached through several synthetic routes. Key steps typically include:

  1. Formation of Cyclobutanecarboxamide: This involves the cyclization of appropriate amine precursors with carboxylic acids.
  2. Introduction of the Cyclopropyl Group: The cyclopropyl moiety can be introduced via cyclopropanation reactions using diazo compounds or other cyclopropane precursors.
  3. Pyrimidine Synthesis: The pyrimidine ring can be synthesized using condensation reactions involving urea derivatives and appropriate aldehydes or ketones.
  4. Amine Coupling: Final coupling reactions to attach the isoquinoline and other amine groups are performed, often utilizing coupling agents such as N,N'-dicyclohexylcarbodiimide to facilitate the formation of amide bonds.

These steps require careful control of reaction conditions to optimize yields and purity, often employing techniques such as high-performance liquid chromatography for purification.

Molecular Structure Analysis

Structure and Data

The molecular formula of N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide is C26H36N6O2C_{26}H_{36}N_{6}O_{2}, with a molecular weight of 464.6 g/mol. The structure features multiple functional groups including an amide, a pyrimidine ring, and an isoquinoline moiety, contributing to its biological activity.

Structural Representation

The compound can be represented using standard chemical notation, highlighting its complex architecture that facilitates interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide can undergo various chemical reactions:

  1. Nucleophilic Substitution: The amine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Oxidation and Reduction: The compound may undergo oxidation reactions to form nitroso derivatives or reduction to yield amines.
  3. Decomposition Reactions: Under certain conditions, the compound may decompose into simpler molecules.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

Mechanism of Action

Process and Data

The mechanism of action for N-[3-[[5-cyclopropyl-2[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide primarily involves inhibition of specific kinases involved in inflammatory pathways. It has been shown to modulate Toll-like receptor signaling pathways, leading to reduced cytokine production associated with inflammation.

Studies indicate that this compound exhibits an IC50 value of approximately 19 nM against its target kinases, demonstrating potent inhibitory activity that could be leveraged in therapeutic applications for inflammatory diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-[3-[[5-cyclopropyl-2[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide include:

PropertyValue
Density1.270 g/cm³
SolubilitySoluble in water (15 mg/mL)
pKa15.94 (predicted)
ColorWhite to light brown
Storage Temperature2–8 °C (dark place)

These properties are essential for understanding the compound's behavior in biological systems and its stability during storage.

Applications

Scientific Uses

N-[3-[[5-cyclopropyl-2[(2-methyl-3,4-dihydro-1H-isoquinolin-6-ylo)amino]pyrimidin -4 - yl ] amino ] prop yl ] cyclobutanecarboxamide has potential applications in:

  1. Pharmaceutical Research: As a lead compound for developing anti-inflammatory drugs targeting specific kinases.
  2. Biochemical Studies: To investigate the role of toll-like receptors in immune responses.
  3. Therapeutic Development: For treating conditions associated with excessive inflammation such as autoimmune diseases.

Properties

Product Name

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide

IUPAC Name

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide

Molecular Formula

C25H34N6O

Molecular Weight

434.6 g/mol

InChI

InChI=1S/C25H34N6O/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30)

InChI Key

KKISLZKMBSCLSS-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5

Solubility

Soluble in DMSO, not in water

Synonyms

MRT67307; MRT-67307; MRT 67307; MRT67307 HCl. MRT67307 hydrochloride

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.